molecular formula C8H18ClNO B1430578 3-(Oxan-4-yl)propan-1-amine hydrochloride CAS No. 1352443-15-2

3-(Oxan-4-yl)propan-1-amine hydrochloride

Cat. No.: B1430578
CAS No.: 1352443-15-2
M. Wt: 179.69 g/mol
InChI Key: UUCOPDQKNCIPCM-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.68 g/mol . It is a hydrochloride salt form of 3-(Oxan-4-yl)propan-1-amine, which is characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) attached to a propan-1-amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)propan-1-amine hydrochloride typically involves the reaction of 3-(Oxan-4-yl)propan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

3-(Oxan-4-yl)propan-1-amine+HCl3-(Oxan-4-yl)propan-1-amine hydrochloride\text{3-(Oxan-4-yl)propan-1-amine} + \text{HCl} \rightarrow \text{this compound} 3-(Oxan-4-yl)propan-1-amine+HCl→3-(Oxan-4-yl)propan-1-amine hydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-(Oxan-4-yl)propan-1-amine hydrochloride has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Oxan-4-yl)propan-1-amine: The parent compound without the hydrochloride salt.

    4-(Oxan-4-yl)butan-1-amine: A similar compound with an extended carbon chain.

    2-(Oxan-4-yl)ethan-1-amine: A similar compound with a shorter carbon chain.

Uniqueness

3-(Oxan-4-yl)propan-1-amine hydrochloride is unique due to its specific structure, which combines the oxane ring with a propan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-(oxan-4-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h8H,1-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCOPDQKNCIPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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